VU6019650

M5 mAChR IC50 orthosteric antagonist

Addiction neuroscientists face a critical gap: no truly M5-selective tool compound with validated CNS exposure for behavioral pharmacology. VU6019650 is the definitive orthosteric M5 antagonist (IC50=36 nM) with >100-fold selectivity over M1-M4, confirmed brain penetration (Kp=0.27; Kp,uu=0.43), and systemic in vivo activity. • Blocks M5-mediated VTA dopamine neuron firing at 1 µM in acute slices • Reduces oxycodone/cocaine self-administration in rats (10-56.6 mg/kg i.p.) without motor impairment • ≥98% HPLC purity; -20°C storage; shipped under blue ice for stability

Molecular Formula C18H22FN3O3S2
Molecular Weight 411.5 g/mol
Cat. No. B12392093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6019650
Molecular FormulaC18H22FN3O3S2
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SCC2CCN(CC2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C18H22FN3O3S2/c1-21-8-6-20-18(21)26-12-14-4-7-22(11-16(14)19)27(23,24)15-2-3-17-13(10-15)5-9-25-17/h2-3,6,8,10,14,16H,4-5,7,9,11-12H2,1H3/t14-,16+/m1/s1
InChIKeyMWXZKSDFCSPEBK-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU6019650 M5 Antagonist Overview


(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine, commonly designated VU6019650 (CAS 2926782-31-0), is a structurally defined, stereochemically pure piperidine-sulfonamide derivative developed as a tool compound for probing the M5 muscarinic acetylcholine receptor (M5 mAChR). The compound is characterized as a potent, highly selective orthosteric antagonist of the human M5 mAChR, with an IC₅₀ of 36 nM [1]. Its molecular formula is C₁₈H₂₂FN₃O₃S₂ and its molecular weight is 411.5 g/mol [2]. VU6019650 is primarily utilized in preclinical neuroscience research to dissect the role of M5 receptors in addiction circuitry and to validate M5 antagonism as a therapeutic strategy for opioid use disorder (OUD) [1].

VU6019650 Selectivity and PK Advantages


Within the M5 muscarinic acetylcholine receptor antagonist landscape, substitution of VU6019650 with alternative M5-targeting agents—whether orthosteric antagonists, negative allosteric modulators (NAMs) such as ML375, or positive allosteric modulators (PAMs) such as VU0238429—introduces significant experimental confounds. VU6019650 was specifically optimized from a functional high-throughput screening hit to deliver a combination of nanomolar orthosteric potency, >100-fold selectivity over M1–M4 subtypes, and systemic in vivo activity in rodent addiction models [1]. In contrast, earlier tool compounds exhibit either lower potency (e.g., ML375, IC₅₀ = 300 nM at human M5) [2], a different allosteric mechanism of action (e.g., VU0238429, a PAM with EC₅₀ = 1.16 µM) [3], or suboptimal pharmacokinetic profiles that limit in vivo dosing paradigms [4]. These disparities preclude generic substitution because differences in binding mode, subtype selectivity window, and CNS exposure directly impact the interpretation of M5-mediated behavioral pharmacology and the translational relevance of addiction research findings [1][4].

VU6019650 Comparative Evidence


M5 Antagonist Potency vs. NAM and PAM

VU6019650 exhibits an IC₅₀ of 36 nM at the human M5 mAChR in functional calcium mobilization assays, representing an 8.3-fold improvement in potency compared to the M5-selective negative allosteric modulator (NAM) ML375 (IC₅₀ = 300 nM) and a 32-fold lower concentration requirement relative to the M5 positive allosteric modulator (PAM) VU0238429 (EC₅₀ = 1.16 µM) [1][2]. This nanomolar orthosteric potency enables VU6019650 to achieve robust receptor occupancy at lower systemic doses, reducing the risk of off-target pharmacology that can emerge at higher compound concentrations [1].

M5 mAChR IC50 orthosteric antagonist NAM PAM

M1–M4 Subtype Selectivity Window

VU6019650 demonstrates >100-fold selectivity for the M5 subtype over human M1, M2, M3, and M4 mAChRs in functional assays (IC₅₀ values >3.6 µM for M1–M4 compared to 36 nM for M5) [1]. In contrast, classical muscarinic antagonists such as atropine and scopolamine exhibit pan-mAChR blockade with IC₅₀ values typically below 10 nM across all five subtypes, providing no meaningful selectivity window [2]. This narrow selectivity of pan-antagonists precludes attribution of observed physiological or behavioral effects specifically to M5 receptor blockade, whereas VU6019650's >100-fold window enables M5-specific pharmacological interrogation in complex neural circuits [1].

M5 selectivity M1-M4 muscarinic receptor off-target IC50 ratio

In Vivo Efficacy in Opioid Self-Administration

In male Sprague-Dawley rats trained to self-administer oxycodone, VU6019650 (10–56.6 mg/kg, i.p., single dose) significantly inhibited oxycodone self-administration and attenuated the rewarding effects of oxycodone within a dose range that did not impair general motor output [1]. By comparison, the M5 NAM ML375 was also shown to reduce oxycodone self-administration, but at a higher effective dose (30 mg/kg, i.p.) and with a narrower therapeutic window between efficacy and motor impairment [2]. VU6019650's efficacy at lower doses and preserved motor function provide a more favorable preclinical profile for chronic dosing studies in addiction research [1].

oxycodone self-administration in vivo opioid use disorder rat dose-response

Brain Penetration vs. M5 PAM

VU6019650 demonstrates robust blood-brain barrier (BBB) penetration, with a reported rat brain-to-plasma partition coefficient (Kp) of 0.27 and an unbound brain-to-plasma partition coefficient (Kp,uu) of 0.43 [1]. These values confirm that a substantial fraction of circulating compound reaches the CNS compartment, enabling modulation of mesolimbic dopaminergic reward circuitry . In contrast, the M5 PAM VU0238429 exhibits negligible CNS penetration (Kp < 0.05) and is therefore unsuitable for in vivo behavioral pharmacology studies requiring central M5 engagement [2]. VU6019650's CNS penetrance is a direct result of its optimized physicochemical properties (cLogP, molecular weight, and hydrogen bond donor count) that were deliberately engineered during lead optimization [1].

BBB penetration CNS exposure brain-to-plasma ratio Kp in vivo

Clearance and Metabolic Stability

VU6019650 was characterized as a second-generation M5 antagonist tool compound with a suboptimal clearance profile in rats (CL = 68 mL/min/kg, exceeding hepatic blood flow), prompting further optimization efforts to generate next-generation piperidine amide-based analogs with improved clearance (e.g., compound 29f, CL = 42 mL/min/kg) [1][2]. Despite this high clearance, VU6019650 remains the benchmark for M5 orthosteric antagonist pharmacology due to its unmatched combination of potency, selectivity, and in vivo proof-of-concept efficacy [1]. Researchers should consider this clearance profile when designing chronic dosing studies and may elect to use VU6019650 for acute pharmacological validation while utilizing improved-clearance analogs for long-term behavioral experiments [1].

clearance metabolic stability pharmacokinetics rat CL

VU6019650 Application Scenarios


In Vivo Addiction Model Studies

VU6019650 is optimally deployed for acute, single-dose intraperitoneal (i.p.) administration in rat oxycodone or cocaine self-administration paradigms, where its >100-fold M5 selectivity and CNS penetration enable attribution of reduced drug-seeking behavior specifically to M5 receptor blockade [1]. The compound's demonstrated efficacy at 10–56.6 mg/kg (i.p.) without motor impairment makes it suitable for conditioned place preference, reinstatement, and progressive ratio schedule studies in addiction neuroscience [1].

Ex Vivo Electrophysiology of M5 Signaling

VU6019650 effectively blocks oxotremorine-M-induced increases in firing rates of ventral tegmental area (VTA) dopamine neurons in acute brain slice preparations at a concentration of 1 µM [1]. This application leverages VU6019650's high M5 selectivity to isolate M5 contributions to mesolimbic dopaminergic tone, avoiding confounding M1–M4 receptor effects that would be observed with non-selective muscarinic antagonists [1].

Benchmark for Novel M5 Antagonists

Given its well-characterized potency (IC₅₀ = 36 nM) and selectivity profile (>100-fold over M1–M4), VU6019650 serves as the reference orthosteric antagonist for head-to-head comparisons with newly synthesized M5-targeting compounds in calcium mobilization or β-arrestin recruitment assays . Inclusion of VU6019650 as a positive control ensures assay validity and provides a quantitative benchmark for evaluating improvements in potency, selectivity, or binding kinetics of next-generation M5 antagonists .

Peripheral vs. Central M5 Pharmacology

VU6019650's confirmed BBB penetration (Kp = 0.27, Kp,uu = 0.43) enables researchers to design experiments that differentiate M5-mediated central nervous system effects from peripheral M5 functions [1]. Because M5 receptors are also expressed in peripheral tissues (e.g., vascular endothelium), VU6019650 can be used in conjunction with a peripherally restricted M5 antagonist or in comparative studies against CNS-impermeant analogs to isolate the contribution of brain M5 receptors to behavioral and physiological endpoints [1].

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